cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Catalog No.
S690591
CAS No.
370882-99-8
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

CAS Number

370882-99-8

Product Name

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

VGJOEEIXDPWTAZ-IUCAKERBSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1

Organic Synthesis:

  • As a Building Block: The presence of the Boc protecting group (tert-butyloxycarbonyl) on the nitrogen atom signifies its potential use as a protected building block in organic synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing further manipulation of the molecule for the construction of more complex structures [].
  • Ligand Design: The bicyclic structure and the presence of two nitrogen atoms suggest cis-3-Boc-DABO could be explored as a ligand for metal catalysts, potentially enabling the development of new catalysts for various organic transformations [].

Medicinal Chemistry:

  • Drug Discovery: The bicyclic diamine scaffold present in cis-3-Boc-DABO is found in several bioactive molecules with diverse pharmacological activities []. This suggests potential for cis-3-Boc-DABO to serve as a starting point for the design and development of new drugs, although further research is necessary to explore its specific therapeutic potential.

Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, also known by its IUPAC name tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound characterized by its unique structural features and molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} . This compound is part of the diazabicyclo family, which is recognized for its potential applications in medicinal chemistry and organic synthesis.

Because the specific applications of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane are not documented in readily available scientific literature, a mechanism of action cannot be elucidated at this time [, , ].

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with lithium aluminum hydride .
  • Substitution: The compound can undergo nucleophilic substitution reactions, allowing the Boc group to be replaced with other functional groups under suitable conditions .
  • Acylation and Alkylation: It can react with acylating and alkylating agents to introduce new functional groups .

Research indicates that cis-3-Boc-3,8-diazabicyclo[4.2.0]octane may interact with biological systems, particularly as a ligand for enzymes or receptors. Its structural properties allow it to modulate the activity of specific molecular targets, which is crucial for studying enzyme mechanisms and protein-ligand interactions . The compound's potential as a pharmaceutical agent is under investigation, particularly in relation to neuropeptide interactions .

The synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the reaction of a diazabicyclo precursor with tert-butyl chloroformate under controlled conditions. This reaction pathway allows for the selective introduction of the tert-butoxycarbonyl (Boc) protecting group . Various synthetic routes may also include steps such as reduction and acylation to achieve desired derivatives.

Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in drug design and development.
  • Biochemical Research: Utilized in studies related to enzyme mechanisms and protein interactions.
  • Material Science: Employed in developing new materials and chemical processes .

Studies involving cis-3-Boc-3,8-diazabicyclo[4.2.0]octane focus on its interactions with biological macromolecules. For instance, its role as a ligand in receptor binding studies is significant for understanding its pharmacological potential . Additionally, research into its mechanism of action reveals insights into how it modulates enzyme activities.

Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane can be compared to several related compounds:

Compound NameStructural FeaturesUnique Aspects
Cis-8-Boc-3,8-diazabicyclo[4.2.0]octaneSimilar bicyclic structureDifferent position of the Boc group
Trans-8-Boc-3,8-diazabicyclo[4.2.0]octaneDifferent spatial arrangementAltered reactivity and potential applications
3-Boc-3,8-diazabicyclo[4.2.0]octaneLacks the cis configurationVariations in biological activity

These comparisons illustrate the unique properties of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane within the diazabicyclo family and highlight its specific applications in research and industry .

XLogP3

0.9

Wikipedia

Tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Dates

Last modified: 08-15-2023

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